9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine
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Overview
Description
9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized via a one-pot reaction involving the expansion of benzo-fused carbo- and heterocycles . The reaction conditions typically include the use of suitable solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Methyl-2,3,4,5-tetrahydro-1h-benzo[b]azepin-5-ylamine include other azepine derivatives such as:
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of a methyl group at the 9th position, which may confer distinct chemical and biological properties compared to other azepine derivatives .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C11H16N2/c1-8-4-2-5-9-10(12)6-3-7-13-11(8)9/h2,4-5,10,13H,3,6-7,12H2,1H3 |
InChI Key |
GXBZHEKHRJPZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCCN2)N |
Origin of Product |
United States |
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